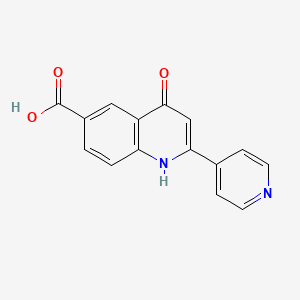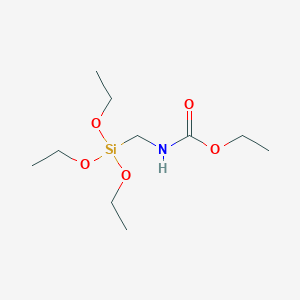
6-Methoxyquinoline-4-carbonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinoline-4-carbonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 6-Methoxyquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 6-methoxyquinoline with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity .
Chemical Reactions Analysis
6-Methoxyquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methoxyquinoline-4-carboxylic acid.
Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxyquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects .
Comparison with Similar Compounds
6-Methoxyquinoline-4-carbonyl chloride hydrochloride can be compared with other quinoline derivatives, such as:
6-Methoxyquinoline: A precursor in the synthesis of the hydrochloride salt.
6-Methylquinoline: Similar in structure but with different chemical properties and applications.
2-Chloroquinoline: Another quinoline derivative with distinct reactivity and uses.
The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various scientific fields.
Properties
CAS No. |
185508-83-2 |
|---|---|
Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
6-methoxyquinoline-4-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C11H8ClNO2.ClH/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10;/h2-6H,1H3;1H |
InChI Key |
CALNYTNOASYHIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)





